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Compound of Interest

Compound Name: 2-Iodo-3-nitrophenol

Cat. No.: B176071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of iodonitrophenol, detailing their

physicochemical properties, synthesis methodologies, spectroscopic data, and potential

applications in drug development. The precise arrangement of iodo and nitro groups on the

phenol ring significantly influences the chemical and biological characteristics of these

compounds, making a thorough understanding of each isomer crucial for research and

development.

Isomers of Iodonitrophenol: An Overview
Iodonitrophenol exists in several positional isomers, each with a unique substitution pattern on

the benzene ring. The relative positions of the hydroxyl (-OH), iodo (-I), and nitro (-NO₂) groups

determine the molecule's polarity, acidity, and reactivity, which in turn dictate its physical

properties and biological activity. This guide focuses on the most commonly studied isomers.

Physicochemical Properties
The following table summarizes the key physicochemical properties of various iodonitrophenol

isomers. These properties are critical for predicting the behavior of these compounds in

different environments and for designing experimental protocols.
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Isomer
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

pKa
(Predicted)

2-Iodo-4-

nitrophenol
C₆H₄INO₃ 265.01 89-94[1] 294.5 -

2-Iodo-6-

nitrophenol
C₆H₄INO₃ 265.01 110 - -

3-Iodo-4-

nitrophenol
C₆H₄INO₃ 265.01 121-123[2] - -

4-Iodo-2-

nitrophenol
C₆H₄INO₃ 265.01 - - -

4-Iodo-3-

nitrophenol
C₆H₄INO₃ 265.01 - - 6.39 ± 0.10

2-Iodo-5-

nitrophenol
C₆H₄INO₃ 265.01 - 278.9 ± 30.0 6.74 ± 0.19

Data not available is denoted by "-".

Synthesis and Experimental Protocols
The synthesis of iodonitrophenol isomers typically involves electrophilic aromatic substitution

reactions on a phenol or a substituted phenol precursor. The choice of starting material and

reaction conditions dictates the final isomeric product.

General Synthesis Workflow:

A general workflow for the synthesis of iodonitrophenol isomers.

Synthesis of 4-Iodo-3-nitrophenol:

A common method for the synthesis of 4-iodo-3-nitrophenol involves the nitration of 4-

iodophenol.

Materials: 4-iodophenol, nitric acid, sulfuric acid, sodium hydroxide solution.
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Procedure:

Dissolve 4-iodophenol in a suitable solvent.

Cool the solution in an ice bath.

Slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) to the cooled

solution while stirring.

Monitor the reaction progress using thin-layer chromatography.

Once the reaction is complete, pour the mixture over crushed ice to precipitate the

product.

Filter the crude product and wash it with cold water.

Recrystallize the crude product from a suitable solvent to obtain pure 4-iodo-3-nitrophenol.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of

iodonitrophenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts and coupling

constants are unique for each isomer. While complete spectral data for all isomers is not readily

available in the public domain, data for related compounds can provide valuable insights. For

instance, the ¹³C NMR spectrum of 4-nitrophenol shows distinct peaks for the carbon atoms in

the benzene ring, which would be further shifted upon the introduction of an iodine atom.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The IR

spectra of iodonitrophenol isomers are expected to show characteristic absorption bands for

the hydroxyl (-OH), nitro (-NO₂), and carbon-iodine (C-I) groups. The exact positions of these

bands can vary slightly between isomers due to differences in their electronic environments.
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For example, the vapor phase IR spectrum of 4-iodo-2-nitrophenol is available and can be

used for comparative analysis.[3]

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The wavelength of maximum absorbance (λmax) is influenced by the conjugation system and

the presence of auxochromes and chromophores. The UV-Vis spectra of iodonitrophenol

isomers are expected to show absorption bands in the ultraviolet and visible regions.

Biological Activity and Applications in Drug
Development
The biological activity of iodonitrophenol isomers is an area of growing interest, particularly in

the context of drug discovery. The presence of both a nitro group and a halogen can impart a

range of pharmacological properties.

Potential Pharmacological Activities:

Nitroaromatic compounds are known to exhibit a wide spectrum of biological activities,

including antimicrobial, anticancer, and antiparasitic effects. The nitro group can be

enzymatically reduced in biological systems to form reactive nitroso and hydroxylamine

intermediates, which can exert cytotoxic effects. The iodine atom can also contribute to the

biological activity by enhancing the lipophilicity of the molecule, thereby improving its ability to

cross cell membranes.

Signaling Pathway Interaction:

The specific biological targets and signaling pathways affected by iodonitrophenol isomers are

not yet fully elucidated and represent an active area of research. A hypothetical signaling

pathway that could be modulated by these compounds is depicted below.
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A hypothetical signaling pathway potentially modulated by iodonitrophenol isomers.

Applications in Drug Development:

The unique properties of iodonitrophenol isomers make them interesting candidates for further

investigation in drug development. For example, 3-iodo-4-nitrophenol is utilized as an
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intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and

analgesic drugs.[2] Their potential as biochemical probes for studying enzyme activity and

inhibition also warrants exploration.

Conclusion
The isomers of iodonitrophenol represent a versatile class of compounds with diverse

physicochemical properties and potential biological activities. This guide provides a

foundational understanding of these molecules, highlighting the importance of isomer-specific

characterization. Further research into the synthesis, spectroscopic properties, and

pharmacological effects of each isomer is crucial for unlocking their full potential in medicinal

chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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